N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
説明
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-2-27-13-12-20-19(14-27)23(30)28(22(26-20)16-6-4-3-5-7-16)15-21(29)25-18-10-8-17(24)9-11-18/h3-11H,2,12-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRKOUFFVTUWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key features with several pyrimidine-based derivatives reported in the evidence. Below is a comparative analysis:
Key Observations
Core Heterocycle Influence: Pyrido-pyrimidine (target compound) vs. thieno-pyrimidine (): Thieno-pyrimidine derivatives often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects, whereas pyrido-pyrimidines may offer improved solubility .
Substituent Impact :
- Chlorophenyl vs. Dichlorophenyl : The dichlorophenyl group in increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .
- Sulfanyl vs. Oxygen Linkers : Sulfanyl groups (e.g., ) introduce conformational flexibility and alter electronic properties compared to oxygen-based linkers, influencing receptor interactions .
- Ethyl/Methyl Groups : Alkyl substituents (e.g., 6-ethyl in the target compound, 3-ethyl-5,6-dimethyl in ) likely modulate steric hindrance and hydrophobic interactions in target binding .
Synthesis and Physicochemical Properties :
- Yields for analogs range from 60–80%, with higher yields associated with simpler substituents (e.g., at 80%) .
- Melting points correlate with molecular symmetry and intermolecular forces; compounds with rigid tetrahydronaphthalene cores (e.g., 11d at 240–242°C) exhibit higher melting points than less-structured analogs .
Research Implications
For example:
- Thieno-pyrimidine analogs () have shown efficacy in targeting EGFR and VEGFR kinases .
- The acetamide moiety is a common pharmacophore in kinase inhibitors, facilitating hydrogen bonding with ATP-binding pockets .
Further studies should prioritize synthesizing the target compound and evaluating its activity against these targets, leveraging insights from its structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
